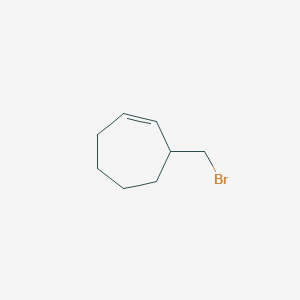

3-(Bromomethyl)cycloheptene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Bromomethyl)cycloheptene is a cyclic compound with a seven-membered ring, known as a cycloheptene, and a bromomethyl group attached . Its molecular formula is C7H11Br . Cycloheptene is a type of cycloalkane, which are compounds that contain rings of carbon atoms .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)cycloheptene involves a seven-membered carbon ring (cycloheptene) with a bromomethyl group attached . Cycloalkanes like cycloheptene typically have carbon-hydrogen bonds and carbon-carbon single bonds .

Applications De Recherche Scientifique

Synthesis and Properties of Heterocycles :

- Cyclohepta[cd]benzothiophenes, heterocyclic compounds that can be synthesized from benzothiophene, demonstrate the aromatic character of the benzothiophene moiety and the alkene-like character of the carbon-carbon double bonds in a seven-membered ring. This study highlights the chemical reactions of these compounds, including formylation, acetylation, bromination, catalytic hydrogenation, and Diels-Alder reactions (Horaguchi et al., 1998).

Cycloaddition Strategies in Natural Product Synthesis :

- (4+3) Cycloadditions are extensively applied in the synthesis of natural products, especially those with cycloheptane subunits. This strategy is convergent for assembling these natural product frameworks and also functionalizes (4+3) cycloadducts for synthesizing a range of complex molecules (Yin et al., 2018).

Regioselective Michael Additions :

- Cyclohexanone and cycloheptanone can be enantioselectively functionalized at the 3-position using a base-promoted dimerization of enones. This showcases the potential of regioselective additions in synthesizing functionally diverse cyclic compounds (Ceccarelli et al., 2006).

Nickel-Catalyzed Cocyclizations :

- The [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes, catalyzed by nickel, leads to the synthesis of cycloheptadiene derivatives. This demonstrates the unique reactivity essential for these reactions (Saito et al., 2004).

Quantum Chemical Calculations on Cycloheptane Derivatives :

- The structural, reactivity, and stability properties of seven-membered and nonaromatic heterocyclic derivatives, including bromocycloheptane, have been investigated using various quantum chemical methods. This research sheds light on the behavior and intrinsic properties of these compounds (Unimuke et al., 2022).

Catalytic Asymmetric Bromocyclization :

- Catalytic asymmetric bromocyclization has been achieved using chiral BINOL-derived thiophosphoramide catalysts. This method yields bromocyclization products that are prevalent in natural products, highlighting its importance in organic synthesis (Samanta & Yamamoto, 2017).

Mécanisme D'action

The mechanism of action for reactions involving 3-(Bromomethyl)cycloheptene would depend on the specific reaction. For example, in the bromination of cyclohexene, the formation of 3-bromocyclohexene is an example of substitution of alkanes, which require the free-radical mechanism . Another study discusses the electrophilic addition of bromine to cyclohexene .

Orientations Futures

Future research could explore the synthesis, reactions, and applications of 3-(Bromomethyl)cycloheptene. For example, one paper discusses the synthesis of various bromomethyl cyclopropane compounds , while another paper discusses the reactions of alkenes with bromine . These studies could provide insights for future research involving 3-(Bromomethyl)cycloheptene.

Propriétés

IUPAC Name |

3-(bromomethyl)cycloheptene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQQJZUCPIJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cycloheptene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)